molecular formula C41H79N3O12 B591065 Tulathromycin B CAS No. 280755-12-6

Tulathromycin B

Cat. No.: B591065
CAS No.: 280755-12-6
M. Wt: 806.092
InChI Key: JEBMHQVCOAWRCT-CAHYNIAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tulathromycin B is an isomer of Tulathromycin, a macrolide antibiotic . It is used in veterinary medicine .


Synthesis Analysis

This compound is synthesized as a part of various veterinary compounds . It is an important intermediate in the synthesis of Tulathromycin .


Molecular Structure Analysis

The molecular formula of this compound is C41H79N3O12 . It has a molecular weight of 806.07 .


Chemical Reactions Analysis

This compound undergoes various chemical reactions during its extraction and measurement in livestock plasma and lung homogenates . Analytes are solid-phase extracted onto a weak cation exchanger after aqueous dilution of samples and addition of heptadeutero-tulathromycin as an internal standard .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 806.07 and its formula is C41H79N3O12 . It is soluble in DMSO .

Scientific Research Applications

  • Role in Veterinary Medicine : Tulathromycin is a unique triamilide sub-class of macrolides, extensively used in veterinary medicine. It has been successful in treating conditions like bovine and porcine respiratory disease, infectious bovine keratoconjunctivitis, and interdigital necrobacillosis. Its discovery has significantly impacted the food animal industry, and it has potential applications in both veterinary and human medicine (Villarino, Brown, & Martín-Jiménez, 2013).

  • Treatment of Pulmonary Abscesses in Foals : Tulathromycin has been evaluated for treating pulmonary abscesses in foals. It is well-tolerated and shows promise in this application, suggesting its versatility in treating respiratory conditions across different animal species (Venner, Kerth, & Klug, 2007).

  • Pharmacokinetic/Pharmacodynamic Modeling in Swine : A study focused on tulathromycin's activity against Pasteurella multocida in swine, emphasizing its pharmacokinetics and pharmacodynamics. This research aids in understanding its effectiveness in treating respiratory diseases in pigs (Zhou et al., 2017).

  • Analytical Method for Drug Measurement : An analytical method has been developed for measuring tulathromycin in livestock plasma and lung homogenates, essential for understanding its pharmacokinetics and optimizing dosage regimens (Gáler et al., 2004).

  • Effects on Respiratory Disease in Goats : Research shows that the presence of respiratory disease may alter the pharmacokinetics of tulathromycin in goats, highlighting the need for tailored treatment strategies for different health conditions and species (Smith, Mochel, Borts, & Griffith, 2019).

  • Potential for Treating Streptococcus suis Infections : A study provided a potential new indication of tulathromycin for treating Streptococcus suis infections. The research demonstrates its efficacy and proposes an optimized dosage regimen for this specific bacterial infection (Zhou, Peng, Bu, Liu, & Sun, 2017).

Mechanism of Action

Safety and Hazards

Tulathromycin B is for research use only and not for medicinal or household use . In case of exposure, it is recommended to rinse with water and seek medical attention .

Future Directions

The recent expiration of patents for the antibiotic Tulathromycin has led to a significant increase in the number of generic Tulathromycin products (GTPs) available . This has opened up new avenues for research and development in this field .

Biochemical Analysis

Biochemical Properties

Tulathromycin B interacts with the 23s ribosomal subunit of bacteria, inhibiting the transpeptidation process and blocking peptide chain synthesis and elongation . This interaction disrupts protein synthesis in the pathogen, leading to its death .

Cellular Effects

This compound accumulates in target tissues such as neutrophils and alveolar macrophages, where it is slowly released, maintaining effective drug concentrations for extended periods . This lung-targeting pharmacokinetic characteristic makes it beneficial for the prevention and treatment of respiratory diseases .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the bacterial ribosome, inhibiting protein synthesis, and leading to bacterial death . It has three basic amino groups in its chemical structure, which gives the molecule a high positive charge. This electrostatic charge enhances the drug’s ability to penetrate the outer polysaccharide layer of Gram-negative bacteria, resulting in a good killing effect .

Temporal Effects in Laboratory Settings

After intravenous injection of this compound, the elimination half-life is approximately 72.20 hours, indicating that this compound is slowly eliminated and widely distributed in the body .

Dosage Effects in Animal Models

The effects of this compound vary with dosage. It is recommended to evaluate the treatment effect 48 hours after administration .

Metabolic Pathways

It is known that this compound is slowly released from target tissues, suggesting that it may undergo slow metabolism and elimination .

Transport and Distribution

This compound is distributed widely in the body after administration, with a particular affinity for lung tissue, which is beneficial for the treatment of respiratory diseases .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the bacterial ribosome where it exerts its antibacterial effects .

Properties

IUPAC Name

(2R,3R,6R,8R,9R,10S,11S,12R)-2-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)54-33-25(5)34(56-37-32(46)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)35(55-36(47)26(33)6)40(11,49)30(45)16-2/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBMHQVCOAWRCT-QPTWMBCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(OC(=O)C2C)C(C)(C(CC)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC[C@@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@@H](OC(=O)[C@@H]2C)[C@@](C)([C@@H](CC)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H79N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280755-12-6
Record name Tulathromycin B [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280755126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TULATHROMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5PDD839DA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What are the challenges associated with obtaining pure Tulathromycin A and Tulathromycin B?

A: Both research papers [, ] highlight the difficulty in separating Tulathromycin A and this compound from the crude product mixture. This suggests that these compounds possess similar physicochemical properties, making traditional separation techniques challenging and potentially costly. The need for a specific and efficient separation method, as described in the papers, emphasizes the significance of purity for these compounds, likely for analytical and potentially therapeutic applications.

Q2: What is the significance of developing a method to separate Tulathromycin A and this compound?

A: The development of a method to efficiently separate Tulathromycin A and this compound, as described in the research [, ], holds several key implications:

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